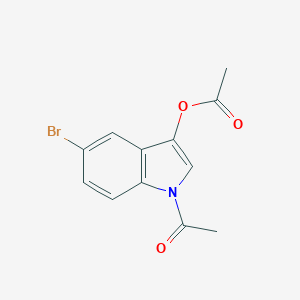

1-Acetyl-5-bromo-1H-indol-3-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-acetyl-5-bromoindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRIDJAGAYGJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187292 | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33588-54-4 | |

| Record name | 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33588-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-5-bromoindolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-5-BROMOINDOLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetyl-5-bromo-1H-indol-3-yl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a deep, mechanistic understanding of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The structure of this document is intentionally fluid, designed to logically walk researchers and drug development professionals through the core chemical identity, synthesis, and potential utility of this molecule. We will explore not just what its properties are, but why they manifest, grounding our discussion in established chemical principles and validated experimental data.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 33588-54-4), also known by synonyms such as 5-Bromoindoxyl diacetate, is a substituted indole derivative.[1][2][3] The core indole scaffold is a privileged structure in medicinal chemistry, and the specific functionalization present in this molecule—a bromine atom at the 5-position and acetyl groups on both the indole nitrogen and the 3-hydroxyl group—imparts distinct chemical characteristics that are crucial for its role as a synthetic intermediate.

The bromine substituent is particularly noteworthy. Its electron-withdrawing nature and steric bulk influence the reactivity of the indole ring. Furthermore, the presence of bromine's two primary isotopes (79Br and 81Br in a nearly 1:1 ratio) creates a signature isotopic pattern in mass spectrometry, which is a key diagnostic feature for structural confirmation.[4]

Physicochemical Data Summary

The fundamental physical and chemical properties of a compound are the bedrock of its application in any laboratory setting. They dictate solubility, storage conditions, and reactivity. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][3] |

| Molecular Weight | 296.12 g/mol | [1][3] |

| Exact Mass | 294.98441 u | [1] |

| Appearance | Light yellow or cream solid | [1] |

| Melting Point | 125-128 °C | [1][2] |

| Boiling Point | 395.7 °C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Flash Point | 193.1 °C | [1] |

| Vapor Pressure | 1.81 x 10⁻⁶ mmHg at 25°C | [1] |

| Refractive Index | 1.616 | [1] |

| LogP | 2.989 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For this compound, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) is essential for its identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The key diagnostic feature for this compound is the isotopic pattern generated by the bromine atom.[4]

-

Expected M/Z: The mass spectrum will exhibit two major peaks in the molecular ion region, corresponding to [M]+ and [M+2]+, with nearly equal intensity (50.69% for ⁷⁹Br and 49.31% for ⁸¹Br).[4] This provides definitive evidence for the presence of a single bromine atom.

-

Fragmentation: Fragmentation patterns would likely show the loss of acetyl groups (CH₃CO, 43 u) and ketene (CH₂CO, 42 u) from the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][6]

-

Carbonyl (C=O) Stretching: Strong absorption bands are expected around 1760 cm⁻¹ for the ester carbonyl and 1700 cm⁻¹ for the amide carbonyl (N-acetyl). The exact positions can vary, but the presence of two distinct carbonyl peaks is a key feature.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the indole ring.

-

C-N Stretching: A band around 1370 cm⁻¹ is characteristic of the C-N bond of the N-acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data requires experimental acquisition, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on the structure.[7][8]

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (~7.0-8.5 ppm). The bromine at C5 will influence their chemical shifts and coupling patterns.

-

Indole Protons: The proton at C2 of the indole ring will likely appear as a singlet further downfield.

-

Acetyl Protons: Two distinct singlets, each integrating to 3 protons, are expected in the aliphatic region (~2.2-2.6 ppm), corresponding to the N-acetyl and O-acetyl methyl groups.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (~168-171 ppm) corresponding to the ester and amide carbonyl carbons.

-

Aromatic Carbons: Multiple signals in the aromatic region (~110-140 ppm). The carbon attached to the bromine (C5) will be significantly shifted.

-

Methyl Carbons: Two signals in the aliphatic region (~20-25 ppm) for the two acetyl methyl groups.

-

Synthesis Pathway and Experimental Protocol

This compound is often prepared as an intermediate for more complex molecules. A robust and efficient synthesis is therefore critical. One established method involves a two-step procedure starting from the appropriately substituted 2-chlorobenzoic acid.[9] This approach offers good yields and avoids lengthy reaction times associated with other methods.[9]

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for synthesizing 1-acetyl-1H-indol-3-yl acetates.[9]

Step 1: Synthesis of 2-[(Carboxymethyl)amino]-5-bromobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-chlorobenzoic acid and glycine.

-

Condensation: Heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture. The product, 2-[(carboxymethyl)amino]-5-bromobenzoic acid, will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the pH is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: To a flask containing the dried product from Step 1, add acetic anhydride and dry sodium acetate.

-

Cyclization/Acetylation: Heat the mixture to reflux. Gas evolution (CO₂) will be observed. Continue heating until the gas evolution ceases, indicating the completion of the reaction.

-

Isolation: While still hot, carefully pour the reaction mixture into a beaker and allow it to cool to 0°C overnight to facilitate precipitation.

-

Purification: Collect the precipitate by filtration. Resuspend the solid in ice water and stir for one hour to remove any remaining acetic anhydride.

-

Final Product: Collect the purified solid by filtration and dry thoroughly under vacuum to yield this compound as a solid.

Reactivity, Applications, and Future Directions

The true value of an intermediate like this compound lies in its chemical reactivity and its potential to serve as a building block for high-value compounds.

Chemical Reactivity

-

Hydrolysis: The acetyl groups are susceptible to hydrolysis under basic or acidic conditions, which can be used to deprotect the nitrogen and hydroxyl functionalities, yielding 5-bromoindoxyl. This is a common strategy in multi-step synthesis.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular complexity.

-

Electrophilic Substitution: The indole ring, while somewhat deactivated by the acetyl and bromo groups, can still undergo further electrophilic substitution, although it may require harsher conditions.

Applications in Research and Drug Development

-

Pharmaceutical Intermediates: Indole derivatives are central to many pharmaceuticals. Halogenated indoles, in particular, serve as key intermediates in the synthesis of anti-cancer agents, where the halogen can enhance biological activity or serve as a site for further modification.[10]

-

Chromogenic Substrates: Indoxyl acetates are precursors to indigo dyes. Different substituted indoxyl moieties are used as chromogenic substrates to detect specific enzymatic activities, which is highly valuable for identifying microorganisms.[9]

-

Material Science: The electronic properties of the indole ring make it a candidate for the development of novel organic materials, such as organic semiconductors for electronic devices.[10]

While there is extensive research on related compounds like aldose reductase inhibitors for diabetic nephropathy, the direct biological activity of this compound is less explored, marking it as a compound with untapped potential for screening and development.[11]

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

-

General Precautions: Avoid contact with skin and eyes.[2] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Fire and Explosion Hazard: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][12] Recommended storage temperature is often refrigerated (0-6°C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 33588-54-4 [matrix-fine-chemicals.com]

- 4. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | 108847-96-7 | Benchchem [benchchem.com]

- 5. N-acetyl-5-bromoindolyl acetate | C12H10BrNO3 | CID 118505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate [webbook.nist.gov]

- 7. 33588-54-4|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate(3030-06-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Hypothesized Mechanism of Action of 1-Acetyl-5-bromo-1H-indol-3-yl acetate: A Prodrug Approach to Novel Therapeutics

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] The introduction of a bromine atom at the 5-position of the indole ring is a well-established strategy for enhancing the therapeutic potential of these compounds.[1] This guide focuses on 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a diacetylated 5-bromoindole derivative. While direct mechanistic studies on this specific molecule are not extensively documented, its chemical structure strongly suggests a prodrug-based mechanism of action. This whitepaper will delineate a hypothesized mechanism centered on the enzymatic bioactivation of this compound and the subsequent engagement of its active metabolite with key cellular targets implicated in oncogenesis. We will further propose a comprehensive experimental framework to validate this hypothesis, providing researchers with a robust starting point for their investigations.

Introduction: The Therapeutic Potential of 5-Bromoindole Derivatives

Indole derivatives are a prominent class of heterocyclic compounds with significant pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[3][4][5] The strategic placement of a bromine atom at the 5-position of the indole ring often potentiates these biological effects.[1] This enhancement is attributed to the influence of the halogen on the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can lead to improved target binding and pharmacokinetic profiles.

Recent research has highlighted the promise of 5-bromoindole derivatives as potent anticancer agents.[1][3][6] These compounds have been shown to target critical oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the microtubule dynamics regulated by tubulin.[1][2][3] Inhibition of EGFR tyrosine kinase and disruption of tubulin polymerization are validated anticancer strategies, and 5-bromoindole derivatives are emerging as a versatile scaffold for the development of novel inhibitors.[1][2][3]

Physicochemical Properties of this compound

This compound, also known as 5-Bromoindoxyl diacetate, is a synthetic compound with the molecular formula C12H10BrNO3.[7][8][9][10]

| Property | Value | Source |

| Molecular Weight | 296.12 g/mol | [8][9][10] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 125-128 °C | [8][11] |

| CAS Number | 33588-54-4 | [8][9][10] |

The presence of two acetyl groups, one on the indole nitrogen (N1) and one on the hydroxyl group at the 3-position (C3), is a key structural feature. These acetate esters are susceptible to hydrolysis, a characteristic that forms the basis of our central hypothesis.[11]

The Prodrug Hypothesis: A Proposed Mechanism of Bioactivation

We propose that this compound functions as a prodrug, an inactive or less active precursor that is metabolized in vivo to its active form. The primary mechanism of action is hypothesized to be the enzymatic cleavage of the acetyl groups by intracellular esterases, leading to the release of the active metabolite, 5-bromo-1H-indol-3-ol.

This bioactivation is a critical step, as the resulting 5-bromo-1H-indol-3-ol is expected to be more polar and possess a free hydroxyl group at the C3 position and a free amine at the N1 position, functionalities that are often crucial for target engagement.

Hypothesized Cellular Targets of the Active Metabolite

Based on the established activities of related 5-bromoindole derivatives, we postulate that the active metabolite, 5-bromo-1H-indol-3-ol, will exert its anticancer effects through the modulation of one or more of the following key cellular targets:

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[3][6] We hypothesize that the active metabolite of this compound will bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several indole derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2] We propose that 5-bromo-1H-indol-3-ol may bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.

Experimental Protocols for Hypothesis Validation

To rigorously test our hypothesized mechanism of action, we propose the following experimental workflow:

In Vitro Esterase Stability Assay

Objective: To determine if this compound is hydrolyzed by esterases.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the compound at a final concentration of 10 µM in phosphate buffer (pH 7.4) containing porcine liver esterase at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the mono-deacetylated and di-deacetylated metabolites.

Cell Viability Assays

Objective: To assess the cytotoxic effects of this compound and its putative active metabolite, 5-bromo-1H-indol-3-ol, on cancer cell lines.

Methodology:

-

Culture cancer cell lines with high EGFR expression (e.g., A549, HepG2, MCF-7) in 96-well plates.[3]

-

Treat the cells with serial dilutions of this compound and 5-bromo-1H-indol-3-ol for 72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the IC50 values for both compounds. A significantly lower IC50 for the metabolite would support the prodrug hypothesis.

EGFR Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compounds against EGFR tyrosine kinase.

Methodology:

-

Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human EGFR kinase with a suitable substrate and ATP in the presence of varying concentrations of this compound and 5-bromo-1H-indol-3-ol.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Determine the IC50 values for both compounds.

Tubulin Polymerization Assay

Objective: To evaluate the effect of the compounds on tubulin polymerization.

Methodology:

-

Use a commercially available cell-free tubulin polymerization assay kit.

-

Incubate purified tubulin with the compounds at 37°C to induce polymerization.

-

Monitor the change in absorbance or fluorescence over time to assess the rate and extent of polymerization.

-

Include a known tubulin inhibitor (e.g., colchicine) as a positive control.

Conclusion

The available evidence strongly suggests that this compound is likely to function as a prodrug, with its therapeutic effects mediated by its active metabolite, 5-bromo-1H-indol-3-ol. The proposed mechanisms of action, inhibition of EGFR tyrosine kinase and disruption of tubulin polymerization, are well-established anticancer strategies. The experimental framework outlined in this guide provides a clear and logical path for researchers to validate this hypothesis and further elucidate the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the rational design and development of next-generation indole-based anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | CAS 33588-54-4 [matrix-fine-chemicals.com]

- 10. N-acetyl-5-bromoindolyl acetate | C12H10BrNO3 | CID 118505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate [smolecule.com]

A Technical Guide to the Preliminary Biological Evaluation of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

This document provides a comprehensive framework for the initial investigation into the biological activities of the synthetic compound 1-Acetyl-5-bromo-1H-indol-3-yl acetate. While specific research on this molecule is not extensively published, the broader class of bromoindole derivatives has shown significant promise in various therapeutic areas. This guide synthesizes existing knowledge on related compounds to propose a structured, scientifically rigorous plan for the preliminary biological characterization of this compound.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring a bromo-substituted indole core.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs. The addition of a bromine atom and acetyl groups can significantly modulate the compound's physicochemical properties and biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 33588-54-4 | [2][3] |

| Molecular Formula | C12H10BrNO3 | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Melting Point | 125-128 °C | [1] |

| Boiling Point | ~395.7 °C at 760 mmHg | [1] |

Rationale for Biological Investigation

The indole nucleus is a common motif in molecules with diverse pharmacological effects.[4] The introduction of a bromine atom at the 5-position and acetylation at the 1- and 3-positions can influence the molecule's lipophilicity, electronic distribution, and steric profile, potentially enhancing its interaction with biological targets. Research into various bromoindole derivatives has revealed a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] This provides a strong rationale for investigating this compound as a potential therapeutic agent.

Hypothesized Biological Activities Based on Structural Analogs

Based on the established activities of related bromoindole compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antibiofilm Activity

Numerous studies have highlighted the potent antimicrobial properties of bromoindole derivatives.[4][5] These compounds have shown activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[4][7] The proposed mechanism for some of these analogs involves the disruption of bacterial membranes.[5][7] Furthermore, some indole derivatives have demonstrated the ability to inhibit and eradicate bacterial biofilms, a key factor in chronic infections.[4]

Anticancer Activity

Indole-based compounds are being explored for their potential as anticancer agents.[8] The structural features of this compound, particularly the halogen substitution, may enhance its cytotoxic effects on cancer cells.[8] The mechanism of action for related compounds can involve the modulation of signaling pathways related to cell proliferation and apoptosis.[1]

Anti-inflammatory Activity

Bromoindole derivatives isolated from marine sponges have demonstrated anti-inflammatory properties.[6] This suggests that this compound could also possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators.

Proposed Experimental Workflows for Preliminary Biological Evaluation

A phased approach is recommended to systematically evaluate the biological potential of this compound.

Phase 1: Primary Screening for Bioactivity

The initial phase focuses on broad screening to identify any significant biological effects.

Caption: High-level overview of the primary screening phase.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant microorganisms.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal human cell line (e.g., HEK293) for selectivity assessment

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: Secondary Screening and Preliminary Mechanism of Action

If promising activity is observed in Phase 1, the next phase involves more detailed investigations.

Caption: Workflow for secondary screening and initial mechanism of action studies.

Objective: To evaluate the compound's ability to inhibit biofilm formation.

Procedure:

-

Grow microbial cultures in 96-well plates in the presence of sub-MIC concentrations of the compound.

-

After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilm with crystal violet solution.

-

Wash away the excess stain and solubilize the bound dye with ethanol or acetic acid.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized dye.

Objective: To investigate if the antimicrobial activity is due to membrane disruption.

Procedure:

-

Treat bacterial cells with the test compound.

-

Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

-

Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | ||

| E. coli ATCC 25922 | ||

| P. aeruginosa ATCC 27853 | ||

| C. albicans ATCC 90028 |

Table 3: Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | |

| HeLa (Cervical Cancer) | |

| A549 (Lung Cancer) | |

| HEK293 (Normal Kidney) |

A potent and selective compound would exhibit low MIC/IC50 values against the target pathogens/cancer cells and high IC50 values against normal human cells.

Conclusion and Future Directions

This guide outlines a systematic approach to the preliminary biological evaluation of this compound. The proposed experiments are designed to efficiently screen for potential antimicrobial, anticancer, and anti-inflammatory activities and to provide initial insights into the mechanism of action. Positive results from this preliminary screening would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The structural novelty of this compound, combined with the proven biological potential of the bromoindole scaffold, makes it a compelling candidate for further drug discovery and development efforts.

References

- 1. Buy 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate [smolecule.com]

- 2. 1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate (CAS 33588-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

The Strategic Utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Contemporary Drug Discovery and Organic Synthesis

A Technical Guide for medicinal chemists, pharmacologists, and researchers in drug development.

Introduction: Unveiling the Potential of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound therapeutic relevance. Within this privileged scaffold, strategic modifications can dramatically alter physicochemical properties and enhance biological activity. The introduction of a bromine atom at the 5-position, coupled with acetylation at the N-1 and O-3 positions, yields 1-Acetyl-5-bromo-1H-indol-3-yl acetate – a versatile and highly valuable intermediate in organic synthesis and drug discovery.[1] This guide elucidates the synthesis, chemical properties, and, most importantly, the strategic applications of this compound as a precursor to a new generation of potent therapeutic agents. While direct therapeutic applications of this compound are not extensively documented, its pivotal role as a building block for bioactive molecules, particularly in the realms of oncology and agriculture, is of significant scientific interest.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and biological assays.

| Property | Value |

| Molecular Formula | C12H10BrNO3 |

| Molecular Weight | 296.12 g/mol |

| Appearance | Light yellow or cream solid |

| Melting Point | 125-128 °C |

| Solubility | Soluble in organic solvents |

Core Application: A Gateway to Bioactive 5-Bromoindole Derivatives

This compound's primary utility lies in its role as a synthetic intermediate. The acetyl groups at the N-1 and O-3 positions serve as protecting groups that can be selectively removed, allowing for further functionalization of the indole core. The bromine atom at the C-5 position is a key feature, as halogenation at this position is known to enhance the biological activity of indole derivatives.[2][3] This strategic placement of functional groups makes it a sought-after precursor for a diverse range of bioactive compounds.

Synthesis of this compound

An efficient, two-step procedure for the synthesis of substituted 1-acetyl-1H-indol-3-yl acetates, including the 5-bromo derivative, has been developed, starting from the corresponding 2-chlorobenzoic acids. This method offers moderate to good yields and represents an improvement over longer, lower-yielding syntheses.[4]

Experimental Protocol: Synthesis of 1-acetyl-1H-indol-3-yl acetates [4]

Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acids

-

A mixture of the appropriate 2-chlorobenzoic acid, glycine, potassium carbonate, and a catalytic amount of copper powder in dimethylformamide is heated.

-

The reaction progress is monitored until the starting material is consumed.

-

The mixture is cooled and poured into water, followed by acidification to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford the 2-[(carboxymethyl)amino]benzoic acid derivative.

Step 2: Rössing Cyclodecarboxylation

-

A mixture of the 2-[(carboxymethyl)amino]benzoic acid derivative, acetic anhydride, and dry sodium acetate is heated at reflux.

-

The reaction is monitored for the cessation of gas evolution.

-

While still hot, the mixture is poured into a beaker and allowed to cool overnight at 0°C.

-

The resulting precipitate is collected, poured into ice water, stirred for 1 hour, collected again by filtration, and dried under vacuum to yield the corresponding 1-acetyl-1H-indol-3-yl acetate.

Application in Anticancer Drug Discovery

The 5-bromoindole scaffold is a recurring motif in the design of novel anticancer agents.[1] Derivatives synthesized from this core have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key oncogenic pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Aberrant activation of EGFR, a tyrosine kinase receptor, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several studies have highlighted the potential of 5-bromoindole derivatives as potent EGFR inhibitors.[5][6][7] These compounds induce cell cycle arrest and apoptosis in cancer cells by blocking the EGFR signaling pathway.[1][5]

Novel 5-bromoindole-2-carboxylic acid derivatives, which can be synthesized from precursors like this compound, have shown significant antiproliferative activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[5][7] Molecular docking studies have further elucidated the binding interactions of these compounds within the EGFR tyrosine kinase domain, providing a rationale for their inhibitory activity.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

-

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 5-bromoindole derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration required to inhibit 50% of cell growth) is then calculated.

Dual EGFR/SRC Kinase Inhibition

Recent research has shown that the cooperation between c-SRC and EGFR can lead to a more aggressive cancer phenotype.[8] This has spurred the development of dual inhibitors that can simultaneously target both kinases. Novel indole derivatives have been synthesized and shown to possess dual inhibitory activity against both EGFR and SRC kinases, with some compounds exhibiting potent cytotoxicity against lung, breast, and prostate cancer cell lines while showing low toxicity to normal cells.[8] The synthesis of such compounds often involves the versatile 5-bromoindole scaffold, highlighting the importance of intermediates like this compound.

Application in Agricultural Chemistry

Beyond its applications in medicine, the 5-bromoindole core has also demonstrated significant potential in agriculture, particularly in the development of novel antifungal agents.

Antifungal Activity against Phytopathogens

Phytopathogenic fungi pose a significant threat to global food security. 5-bromoindole and its derivatives have shown potent antifungal activity against a range of plant pathogens, including Monilinia fructicola and Botrytis cinerea.[2][3] The presence of the bromine atom at the C-5 position has been shown to significantly enhance the antifungal activity of the indole scaffold.[2][3] Microwave-assisted synthesis has been employed to efficiently generate a library of 3-acyl-5-bromoindole derivatives, some of which have demonstrated promising inhibitory effects on both mycelial growth and conidia germination.[2][3]

Workflow: Synthesis and Antifungal Screening of 5-Bromoindole Derivatives

Caption: A generalized workflow for the development of 5-bromoindole-based antifungal agents.

Conclusion and Future Perspectives

This compound stands out as a strategically important synthetic intermediate. Its value is not in its direct biological activity, but in its potential to be readily transformed into a diverse array of more complex molecules with significant therapeutic and agricultural applications. The presence of the 5-bromo substituent is a key determinant of the enhanced biological efficacy observed in its derivatives, particularly in the development of anticancer agents targeting kinases like EGFR and novel antifungal compounds. As research continues to uncover the intricate roles of indole-based compounds in biological systems, the utility of versatile and well-functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of next-generation drugs and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS: 33588-54-4): A Versatile Tool in Drug Discovery and Enzymology

This guide provides a comprehensive technical overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a key chemical entity for researchers, scientists, and professionals in the field of drug development and biochemical assays. We will delve into its chemical properties, synthesis, and significant applications, offering not just protocols but the scientific reasoning that underpins them.

Core Molecular Profile

This compound, also known as 5-Bromoindoxyl diacetate, is a halogenated indole derivative. The presence of the bromine atom at the 5-position and the acetyl groups at the 1 and 3-positions of the indole ring are critical to its utility. These modifications enhance its stability and modulate its reactivity, making it a valuable substrate for enzymatic assays and a versatile intermediate in organic synthesis.[1][2][3]

Physicochemical Characteristics

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 33588-54-4 | [1][2] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2] |

| Appearance | White to light yellow or cream solid/powder | [1] |

| Melting Point | 125-128 °C | [1] |

| Boiling Point | 395.7 °C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Solubility | Soluble in organic solvents. | [3] |

| Storage Temperature | 0-6°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The following protocol is a well-established method.

Detailed Synthesis Protocol

This synthesis involves the conversion of a substituted benzoic acid to the final indole derivative.

Workflow of Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of 2-((Carboxymethyl)amino)-5-bromobenzoic acid:

-

In a reaction vessel, dissolve 5-bromo-2-aminobenzoic acid in a suitable solvent.

-

Add glycine to the solution.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral and then dry to afford 2-((carboxymethyl)amino)-5-bromobenzoic acid.

-

-

Synthesis of this compound:

-

Combine the dried 2-((carboxymethyl)amino)-5-bromobenzoic acid with acetic anhydride and dry sodium acetate.

-

Heat the mixture to reflux. The evolution of gas indicates the progression of the cyclization and acetylation reactions.

-

Once the gas evolution ceases, pour the hot mixture into a beaker and allow it to cool, followed by chilling at 0°C overnight to facilitate precipitation.

-

Collect the precipitate and stir it in ice water for approximately one hour.

-

Filter the solid, wash it with cold water, and dry it under a vacuum to yield the final product, this compound.

-

Rationale behind Experimental Choices:

-

Acetic Anhydride: Serves as both the acetylating agent for the indole nitrogen and the hydroxyl group at the 3-position, and also acts as a dehydrating agent to facilitate the intramolecular cyclization.

-

Sodium Acetate: Functions as a base to deprotonate the carboxylic acid and facilitate the cyclization reaction.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the cyclization and acetylation steps.

Applications in Research and Development

This compound is a versatile molecule with significant applications in both biochemical assays and as a synthetic precursor in drug discovery.

Chromogenic Substrate for Enzyme Detection

A primary application of this compound is as a chromogenic substrate for the detection of esterase and lipase activity.[4] The enzymatic hydrolysis of the acetate group at the 3-position is the key to this application.

Mechanism of Action in Chromogenic Assays

Caption: Enzymatic hydrolysis and subsequent oxidation to a colored product.

Protocol for Esterase Activity Assay:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).

-

Reaction Buffer: Prepare a buffer solution at the optimal pH for the esterase being assayed (typically around pH 7.0-8.0).

-

Enzyme Preparation: Prepare a solution of the esterase enzyme in the reaction buffer.

-

Assay Procedure:

-

In a microplate well or a cuvette, add the reaction buffer.

-

Add the enzyme solution to the buffer.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

The formation of the blue-colored 5,5'-dibromo-indigo can be monitored over time by measuring the absorbance at a wavelength of approximately 615 nm.

-

-

Data Analysis: The rate of the increase in absorbance is directly proportional to the esterase activity.

This assay is valuable for screening for esterase inhibitors, characterizing enzyme kinetics, and in histochemical staining to localize esterase activity in tissues. The formation of a distinct blue precipitate provides a clear and easily detectable signal.[5][6]

Intermediate in the Synthesis of Bioactive Molecules

The indole scaffold is a privileged structure in medicinal chemistry, and halogenated indoles, in particular, are precursors to a wide array of pharmacologically active compounds.[7] this compound serves as a valuable building block for the synthesis of more complex molecules, especially those with potential anticancer activity.[7]

The bromo- and acetyl-functional groups provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-substituted position and deacetylation followed by derivatization at the nitrogen and oxygen positions.

Potential Therapeutic Applications of Bromo-Indole Derivatives:

-

Anticancer Agents: Many bromo-indole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8][9]

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial drugs, and the introduction of a bromine atom can enhance their potency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

Conclusion

This compound is a multifaceted chemical compound with significant value in both fundamental research and applied drug discovery. Its role as a reliable chromogenic substrate for esterases and lipases provides a straightforward method for enzyme activity detection. Furthermore, its utility as a synthetic intermediate opens avenues for the development of novel therapeutic agents, particularly in the realm of oncology. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for any scientist looking to leverage this powerful tool in their research endeavors.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS 33588-54-4 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. A COMPARISON BETWEEN THE HISTOCHEMICAL DEMONSTRATION OF NON-SPECIFIC ESTERASE ACTIVITY BY 5-BROMOINDOXYL ACETATE, α-NAPHTHYL ACETATE AND NAPHTHOL AS ACETATE | Semantic Scholar [semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchopenworld.com [researchopenworld.com]

An In-depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a key heterocyclic compound. This document will delve into its fundamental molecular properties, outline a detailed synthesis protocol, and discuss its significance and potential applications in various scientific fields.

Core Molecular Attributes

This compound, also known by synonyms such as 5-Bromoindoxyl diacetate and N-acetyl-5-bromoindolyl acetate, is a substituted indole derivative.[1][2] Its chemical structure is characterized by an indole core, which is acetylated at the nitrogen (position 1) and the hydroxyl group (position 3), and brominated at position 5.

The key molecular identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [3][4][5][6] |

| Molecular Weight | 296.12 g/mol | [1][2][3][4] |

| CAS Number | 33588-54-4 | [1][3][4] |

| IUPAC Name | (1-acetyl-5-bromoindol-3-yl) acetate | [2][4] |

| Canonical SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C | [3][4] |

| InChIKey | XJRIDJAGAYGJCK-UHFFFAOYSA-N | [1][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 125-128 °C | [5] |

Synthesis Protocol: An Efficient Two-Step Procedure

The synthesis of substituted 1-acetyl-1H-indol-3-yl acetates is crucial for their application as chromogenic substrates in microbiology and as versatile intermediates in organic synthesis.[7] An efficient two-step procedure starting from the corresponding 2-chlorobenzoic acids has been developed, offering good yields.[7]

Logical Flow of the Synthesis

The synthesis pathway involves two primary stages: the formation of a 2-[(carboxymethyl)amino]benzoic acid intermediate, followed by a cyclization and acetylation reaction using acetic anhydride.

Caption: Workflow for the two-step synthesis of 1-acetyl-1H-indol-3-yl acetates.

Step-by-Step Methodology

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acids

-

Reaction Setup: In a suitable reaction vessel, combine the substituted 2-chlorobenzoic acid with glycine.

-

Condensation: The condensation reaction is carried out under appropriate conditions, which typically involve heating. This step generally proceeds with good yields and purity.[7]

-

Isolation: The resulting 2-[(carboxymethyl)amino]benzoic acid is isolated by precipitation. The precipitate is collected and washed with cold water until a neutral pH is achieved.[7]

-

Drying: The solid product is dried at 50°C to a constant weight.[7]

Step 2: Synthesis of 1-Acetyl-1H-indol-3-yl Acetates

-

Reaction Mixture: A mixture of the 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is prepared.[7]

-

Reflux: The mixture is heated at reflux. The reaction is monitored until the evolution of gas ceases.[7]

-

Precipitation: While still hot, the mixture is poured into a beaker and allowed to cool overnight at 0°C to facilitate precipitation.[7]

-

Washing and Collection: The precipitate is collected and then stirred in ice water (35 mL) for one hour. The solid is collected again.[7]

-

Final Product: The collected solid is dried under a vacuum to yield the corresponding 1-acetyl-1H-indol-3-yl acetate.[7]

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are invaluable for analytical verification.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key signals would include those for the C=O stretching of the acetyl groups and the aromatic C-H and C=C bonds of the indole ring.[8]

-

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Applications and Significance

Indoxyl derivatives, such as this compound, are of significant interest in several scientific domains:

-

Chromogenic Substrates: These compounds are widely used in microbiology and biochemistry as chromogenic substrates for the detection of specific enzymatic activities.[7] Upon enzymatic cleavage of the acetate group, an unstable indoxyl intermediate is formed, which then oxidizes to produce a colored product, allowing for visual identification of microorganisms.

-

Organic Synthesis: The functional groups present in this molecule, including the acetyl and bromo groups, make it a valuable intermediate for the synthesis of more complex molecules.[10] It serves as a building block for creating novel compounds with potential applications in medicinal chemistry and drug development.[10]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis via a two-step procedure from 2-chlorobenzoic acids is efficient and provides good yields. The utility of this compound as a chromogenic substrate and a synthetic intermediate underscores its importance in both biological and chemical research. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this versatile molecule in their work.

References

- 1. 1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate (CAS 33588-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. N-acetyl-5-bromoindolyl acetate | C12H10BrNO3 | CID 118505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CAS 33588-54-4 [matrix-fine-chemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound|CAS 33588-54-4|ChemScene|製品詳細 [tci-chemical-trading.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate [webbook.nist.gov]

- 9. 1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

The Evolving Therapeutic Landscape of Indole Acetate Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast and diverse family of therapeutic agents. Among these, indole-3-acetic acid (IAA) derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of indole acetate derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation in this dynamic field.

Introduction: The Indole Scaffold - A Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug design. Indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, has served as a foundational template for the development of a plethora of derivatives with potent and diverse pharmacological activities.[1][3] This guide will explore the chemical strategies to access these derivatives and their subsequent evaluation in key therapeutic areas.

Synthetic Strategies for Indole Acetate Derivatives: A Chemist's Guide

The synthesis of indole acetate derivatives can be broadly categorized into two main approaches: modification of the pre-formed indole-3-acetic acid scaffold and de novo synthesis of the indole ring with the desired acetic acid side chain. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Functionalization of the Indole-3-Acetic Acid Core

A common and straightforward approach involves the chemical modification of commercially available indole-3-acetic acid. This typically involves reactions at the carboxylic acid moiety, the indole nitrogen, or the aromatic ring.

A prime example is the synthesis of indole-3-acetamides , which has been shown to yield compounds with promising biological activities.[4] The general principle involves the activation of the carboxylic acid of indole-3-acetic acid, followed by coupling with a desired amine.

Experimental Protocol: General Synthesis of Indole-3-Acetamides [4]

This protocol describes a one-pot synthesis of indole-3-acetamides using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Materials:

-

Indole-3-acetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Pyridine (catalytic amount)

-

Substituted aniline

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Hexane

-

Thin Layer Chromatography (TLC) plates (silica gel GF-254)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of indole-3-acetic acid (1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add a catalytic amount of pyridine.

-

Add 1,1'-carbonyldiimidazole (1 equivalent) to the mixture and stir at room temperature for 45 minutes. The progress of the activation can be monitored by the evolution of CO2 gas.

-

Add the desired substituted aniline (1 equivalent) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Wash the crude product with hexane to afford the pure indole-3-acetamide derivative.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

De Novo Synthesis of the Indole Ring

For more complex substitution patterns on the indole nucleus, de novo synthesis is often the preferred strategy. Classic indole syntheses such as the Fischer, Bischler-Möhlau, and Reissert methods can be adapted to incorporate the acetic acid side chain or a precursor.

More contemporary methods, such as transition-metal-catalyzed reactions, have provided powerful tools for constructing the indole scaffold with high efficiency and functional group tolerance.[5]

Anticancer Activity of Indole Acetate Derivatives: Targeting Uncontrolled Cell Growth

Indole derivatives have shown significant promise as anticancer agents, with several compounds already in clinical use.[6][7] The anticancer activity of indole acetate derivatives often stems from their ability to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and disrupt microtubule dynamics.[7][8][9]

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of indole acetate derivatives are multifaceted and often target multiple cellular pathways.[7][8][9]

-

Induction of Apoptosis: Many indole acetate derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death.[8]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of the mitotic spindle by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

Kinase Inhibition: Indole acetate derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases and components of the PI3K/Akt/mTOR signaling pathway.[1]

Diagram: Simplified Signaling Pathway for Anticancer Activity

Caption: Anticancer mechanisms of indole acetate derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of indole acetate derivatives is highly dependent on the nature and position of substituents on the indole ring and the acetic acid side chain.[6]

-

Substitution on the Indole Ring:

-

Position 5: Substitution with electron-withdrawing groups such as halogens or methoxy groups at the 5-position of the indole ring often enhances cytotoxic activity.[6]

-

N1-Substitution: Acylation or alkylation at the indole nitrogen can modulate lipophilicity and steric bulk, influencing cell permeability and target engagement.[6]

-

-

Modification of the Acetic Acid Side Chain:

-

Conversion of the carboxylic acid to amides or esters can significantly impact biological activity, often improving cell permeability and metabolic stability.

-

Quantitative Evaluation of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indole-3-acetic acid derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-chalcone derivative 12 | Various | 0.22 - 1.80 | [6] |

| Indole-thiophene derivative 6a | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |

| Indole-thiophene derivative 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |

| N-ethyl-3-acetylindole derivative 5a-e | MDA-MB-231 | 13 - 19 | [6] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [10]

This protocol outlines the determination of the cytotoxic effects of indole acetate derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole acetate derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the indole acetate derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Self-Validation: The assay should include positive (e.g., a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

Anti-inflammatory Activity of Indole Acetate Derivatives: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole acetate derivatives, particularly those structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have demonstrated potent anti-inflammatory effects.[11][12]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many indole acetate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][13] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs, as COX-1 plays a protective role in the gastrointestinal tract.

Diagram: Mechanism of Action for Indole Derivatives as COX Inhibitors

Caption: Inhibition of the COX-2 pathway by indole acetate derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The SAR of indole acetate derivatives as anti-inflammatory agents has been extensively studied, largely driven by the development of indomethacin and its analogues.[14][15]

-

Carboxylic Acid Moiety: The free carboxylic acid is generally essential for activity.[15]

-

N1-Acyl Group: An N-benzoyl group, particularly with a para-chloro substituent, is crucial for high potency, as seen in indomethacin.[15]

-

Substitution on the Indole Ring: A methoxy group at the 5-position and a methyl group at the 2-position of the indole ring are known to enhance anti-inflammatory activity.[14]

Quantitative Evaluation of Anti-inflammatory Activity

The following table presents the in vitro COX inhibitory activity of representative indole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indole derivative 29 | >2.106 | 0.006 | >351 | [16] |

| Indole derivative 30 | >43.56 | 0.099 | >440 | [16] |

| Indole derivative 33 | 39.17 | 7.59 | 5.16 | [16] |

| Indomethacin | - | 0.026 | - | [13] |

| Celecoxib | - | 0.03 | - | [13] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a general method for determining the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Indole acetate derivative (test inhibitor)

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

DMSO (for dissolving compounds)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the indole acetate derivative and the positive control in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution to each well.

-

Add the diluted test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solution of stannous chloride).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA or LC-MS.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The assay should include a no-enzyme control, a no-substrate control, and a positive control with a known COX-2 inhibitor. The IC50 value for the positive control should be within the expected range.

Neuroprotective Effects of Indole Acetate Derivatives: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Emerging evidence suggests that indole derivatives, including those derived from IAA, possess neuroprotective properties.[17][18][19]

Mechanisms of Neuroprotection

The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival.[17][18][20]

-

Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[18]

-

Modulation of Nrf2 Pathway: Some indole derivatives can activate the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[20][21]

-

Anti-inflammatory Effects in the CNS: By inhibiting pro-inflammatory mediators in the brain, indole derivatives can reduce neuroinflammation, another critical factor in the progression of neurodegenerative disorders.

-

Amyloid Disaggregation: Certain indole-based compounds have been shown to promote the disaggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[19]

Diagram: Neuroprotective Mechanisms of Indole Derivatives

Caption: Key neuroprotective pathways modulated by indole derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

The SAR for the neuroprotective effects of indole acetate derivatives is an active area of investigation. However, some general trends have emerged:

-

Lipophilicity: The ability to cross the blood-brain barrier is a critical factor, and thus, appropriate lipophilicity is required.

-

Antioxidant Moieties: The presence of phenolic hydroxyl groups or other functionalities capable of radical scavenging can enhance neuroprotective activity.

-

Specific Target Interactions: For derivatives targeting specific enzymes or receptors in the brain, the SAR will be highly dependent on the nature of the binding pocket.

Quantitative Evaluation of Neuroprotective Effects

The following table provides representative data on the neuroprotective effects of indole-based compounds in a cellular model of neurotoxicity.

| Compound | Neurotoxin | Cell Line | Endpoint | Result | Reference |

| Indole-phenolic derivative 12 | H2O2 | SH-SY5Y | Cell Viability | ~28% increase | [19] |

| Indole-phenolic derivative 21 | H2O2 | SH-SY5Y | Cell Viability | ~37% increase | [19] |

| Asperpendoline (2) | H2O2 | SH-SY5Y | Neuroprotection | Potential activity | [21] |

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells [19]

This protocol describes a method to assess the neuroprotective effects of indole acetate derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS

-

Indole acetate derivative stock solution (in DMSO)

-

Hydrogen peroxide (H2O2) solution

-